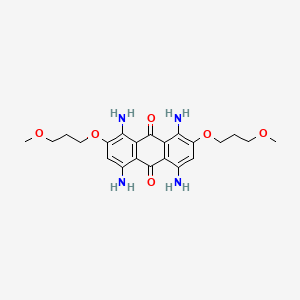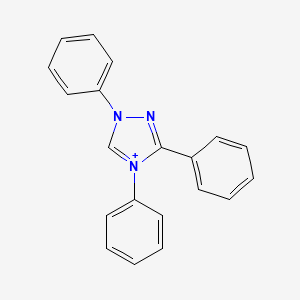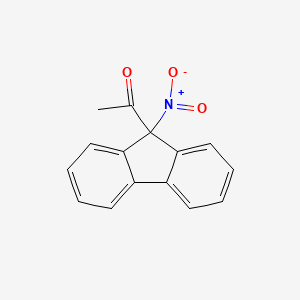
Fmoc-D-beta-homoSer(Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-beta-homoSer(Me)-OH: is a derivative of serine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homoSer(Me)-OH typically involves the protection of the amino group of D-beta-homoSerine with the Fmoc group. This can be achieved through the reaction of D-beta-homoSerine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Fmoc-D-beta-homoSer(Me)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide coupling processes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride might be employed.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of any oxidized intermediates.
Substitution: Peptide bonds formed with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-beta-homoSer(Me)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient construction of peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
Industrially, this compound is valuable in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-D-beta-homoSer(Me)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Ser-OH: Similar in structure but lacks the methyl group on the serine residue.
Fmoc-L-Ser-OH: The L-isomer of serine with an Fmoc protecting group.
Fmoc-D-Thr-OH: Threonine derivative with an Fmoc group, differing by an additional methyl group on the side chain.
Uniqueness
Fmoc-D-beta-homoSer(Me)-OH is unique due to the presence of the methyl group on the serine residue, which can influence the steric and electronic properties of the resulting peptides, potentially leading to different biological activities and stability profiles.
Propiedades
Fórmula molecular |
C20H21NO5 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
Clave InChI |
SPAKJEFERJUBAX-ZDUSSCGKSA-N |
SMILES isomérico |
COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
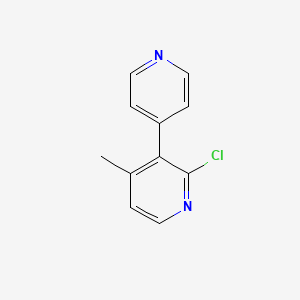
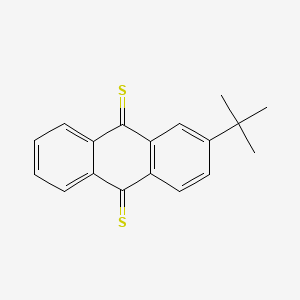
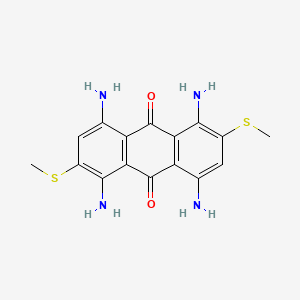
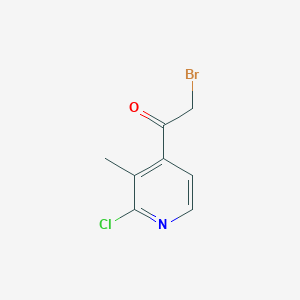

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
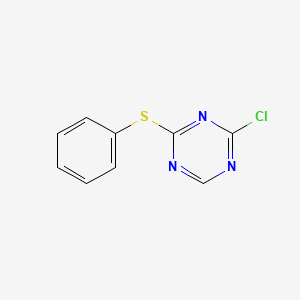
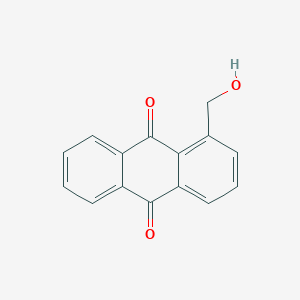
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
